molecular formula C18H17ClF3N3S B2595777 4-(3-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide CAS No. 637325-45-2

4-(3-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide

Cat. No.: B2595777
CAS No.: 637325-45-2
M. Wt: 399.86
InChI Key: JRGMEOMARWGMES-UHFFFAOYSA-N
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Description

The compound “4-(3-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The molecule also contains a trifluoromethyl group (-CF3), which is often used in medicinal chemistry to adjust the steric and electronic properties of a lead compound .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine ring and the trifluoromethyl group would likely have a significant impact on the molecule’s three-dimensional shape and its chemical properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the trifluoromethyl group is known to be quite electronegative, which could make the compound a strong acid .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the trifluoromethyl group could affect the compound’s polarity, boiling point, and acidity .

Scientific Research Applications

Anticancer Activity

A series of 1,2,4-triazine derivatives bearing piperazine amide moiety, including compounds with 3-chlorophenyl substitutions, have been synthesized and investigated for their potential anticancer activities against breast cancer cells. These compounds demonstrated promising antiproliferative agents comparing with cisplatin, indicating the significance of the structural moiety in anticancer research (Yurttaş et al., 2014). Another study involved the synthesis and characterization of platinum(II) dithiocarbamate complexes with structures related to piperazine-carbothioamide, showing high anticancer potency against different cancer cell lines (Amir et al., 2016).

Antimicrobial Activity

Research on urea and thiourea derivatives of piperazine doped with Febuxostat revealed that certain compounds exhibited promising antiviral and antimicrobial activities. Notably, 4-nitrophenyl substituted urea and 3-bromophenyl substituted thiourea derivatives showed significant antiviral activities, alongside potent antimicrobial activity against various pathogens (Reddy et al., 2013). Another study on novel N-(1-adamantyl)carbothioamide derivatives highlighted potent antibacterial activity against several microorganisms, underscoring the potential of these compounds in antimicrobial applications (Al-Abdullah et al., 2015).

Pharmacological Effects

The pharmacological properties of 1-(3-chlorophenyl)piperazine (mCPP) and related compounds have been extensively studied. mCPP has been identified as an agonist at serotonin receptors, which could explain its anxiogenic effects in animal models. Such studies are crucial for understanding the neurological implications of these compounds and their potential therapeutic applications (Kennett et al., 1989).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many drugs containing a piperazine ring work by interacting with biological receptors .

Properties

IUPAC Name

4-(3-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClF3N3S/c19-14-4-2-6-16(12-14)24-7-9-25(10-8-24)17(26)23-15-5-1-3-13(11-15)18(20,21)22/h1-6,11-12H,7-10H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGMEOMARWGMES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=S)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClF3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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